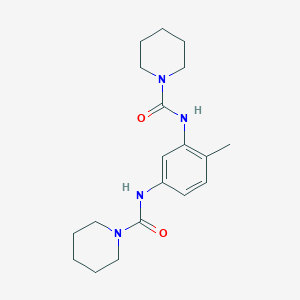
N-(4-Benzyloxybenzylidene)-P-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Benzyloxybenzylidene)-P-toluidine is an organic compound characterized by the presence of a benzyloxy group attached to a benzylidene moiety, which is further linked to a P-toluidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzyloxybenzylidene)-P-toluidine typically involves the condensation reaction between 4-benzyloxybenzaldehyde and P-toluidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Benzyloxybenzylidene)-P-toluidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of N-(4-Benzyloxybenzyl)-P-toluidine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: N-(4-Benzyloxybenzyl)-P-toluidine.
Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.
Scientific Research Applications
N-(4-Benzyloxybenzylidene)-P-toluidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Benzyloxybenzylidene)-P-toluidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxybenzylidene moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Benzyloxybenzylidene)-4-fluoroaniline
- N-(4-Benzyloxybenzylidene)-4-ethylaniline
- N-(4-Benzyloxybenzylidene)-4-hydroxyaniline
Uniqueness
N-(4-Benzyloxybenzylidene)-P-toluidine is unique due to the presence of the P-toluidine moiety, which imparts specific electronic and steric properties to the compound. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
70627-48-4 |
|---|---|
Molecular Formula |
C21H19NO |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C21H19NO/c1-17-7-11-20(12-8-17)22-15-18-9-13-21(14-10-18)23-16-19-5-3-2-4-6-19/h2-15H,16H2,1H3 |
InChI Key |
HIGUNDFMCVHYBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11957268.png)


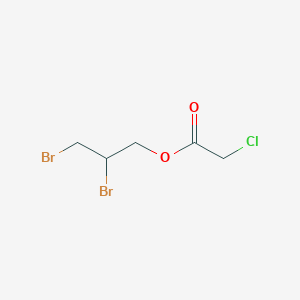
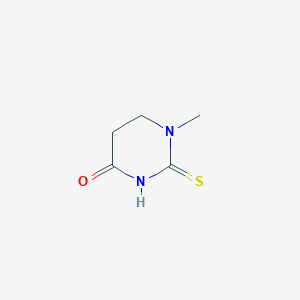

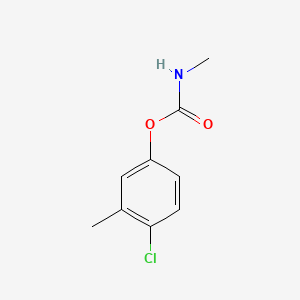

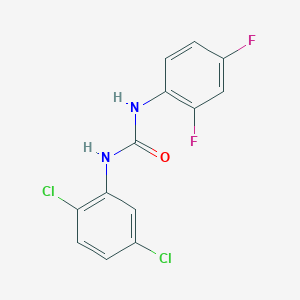

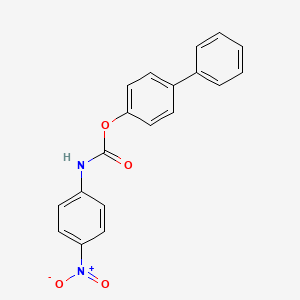

![9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide](/img/structure/B11957335.png)
